(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClF2O2S and a molecular weight of 230.66 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms and a methanesulfonyl chloride group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. One common method includes the use of (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol as a starting material, which is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonamides, (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonates, and (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonothioates.
Reduction Reactions: The major product is (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol.
Scientific Research Applications
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The spirocyclic structure and the presence of fluorine atoms may influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol: This compound is similar in structure but lacks the methanesulfonyl chloride group, making it less reactive in certain substitution reactions.
(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride: This compound has a similar spirocyclic structure but differs in the position of the fluorine atoms and the methanesulfonyl chloride group.
Uniqueness
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the presence of both fluorine atoms and a methanesulfonyl chloride group. This combination of features imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJRUHVZUVGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.